N-cyclopentyl-4,5-dimethyl-2-(pentyloxy)benzene-1-sulfonamide
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Overview
Description
N-cyclopentyl-4,5-dimethyl-2-(pentyloxy)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4,5-dimethyl-2-(pentyloxy)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of a suitable benzene derivative, followed by the introduction of the pentyloxy group through etherification. The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction. Finally, the sulfonamide group is formed by reacting the intermediate with an appropriate amine under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The purification process may involve recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4,5-dimethyl-2-(pentyloxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonamide to other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-cyclopentyl-4,5-dimethyl-2-(pentyloxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for its potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4,5-dimethyl-2-(pentyloxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes involved in the synthesis of folic acid, which is essential for bacterial growth. By binding to the active site of these enzymes, the compound prevents the formation of folic acid, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A widely used antibiotic that also inhibits folic acid synthesis.
Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other conditions.
Uniqueness
N-cyclopentyl-4,5-dimethyl-2-(pentyloxy)benzene-1-sulfonamide is unique due to its specific structural features, such as the cyclopentyl and pentyloxy groups. These groups may confer distinct physicochemical properties and biological activities compared to other sulfonamides. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-cyclopentyl-4,5-dimethyl-2-pentoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3S/c1-4-5-8-11-22-17-12-14(2)15(3)13-18(17)23(20,21)19-16-9-6-7-10-16/h12-13,16,19H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXSVRWMMRFMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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